

# Head-to-Head Comparison: CB-103 vs. Crenigacestat (LY3039478) in Notch Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Cb-103   |           |
| Cat. No.:            | B1273782 | Get Quote |

A Comprehensive Guide for Researchers in Oncology and Drug Development

The Notch signaling pathway, a critical regulator of cell fate, proliferation, and differentiation, is frequently dysregulated in a variety of cancers, making it a compelling target for therapeutic intervention.[1][2][3] Two notable inhibitors that have been evaluated in clinical settings are **CB-103** (Limantrafin) and Crenigacestat (LY3039478). While both aim to abrogate Notch signaling, they do so through fundamentally different mechanisms, leading to distinct efficacy and safety profiles. This guide provides a detailed, data-driven comparison of these two agents to inform researchers and drug development professionals.

# Mechanism of Action: A Tale of Two Inhibition Strategies

The most significant distinction between **CB-103** and Crenigacestat lies in their point of intervention within the Notch signaling cascade.

Crenigacestat (LY3039478) is a potent, orally available small-molecule inhibitor of gamma-secretase (GS).[4][5] Gamma-secretase is a multi-protein enzyme complex responsible for the final proteolytic cleavage of the Notch receptor, which releases the Notch Intracellular Domain (NICD).[2][4] By inhibiting this enzyme, Crenigacestat prevents the generation of active NICD, thereby blocking downstream signal transduction.[4]







• **CB-103** (Limantrafin) is a first-in-class, oral pan-Notch inhibitor that acts further downstream. [6][7] It functions as a protein-protein interaction inhibitor, selectively disrupting the formation of the Notch transcriptional activation complex.[6][7][8] Specifically, it blocks the interaction between the cleaved NICD and the transcription factor CSL (CBF1/Su(H)/LAG-1), preventing the recruitment of co-activators and subsequent transcription of Notch target genes.[7][8] This unique mechanism allows **CB-103** to bypass resistance mechanisms associated with gamma-secretase inhibitors (GSIs), such as mutations that lead to ligand-independent Notch activation.[9][10]





Click to download full resolution via product page

**Caption:** Notch signaling pathway and inhibitor targets.



### Preclinical Efficacy: In Vitro and In Vivo Studies

Both compounds have demonstrated anti-tumor activity in preclinical models, though their characterization has been in different cancer types.

#### **In Vitro Potency**

Crenigacestat has been shown to be an exquisitely potent inhibitor of NICD cleavage, with IC50 values in the low nanomolar range across various cell lines.[11] Data for **CB-103** is often presented in terms of effective concentrations for inhibiting cell growth or sphere formation, which are typically in the higher nanomolar to low micromolar range.[10][12]

| Compound                             | Assay/Cell Line               | Metric                  | Result                   | Reference |
|--------------------------------------|-------------------------------|-------------------------|--------------------------|-----------|
| Crenigacestat                        | Tumor Cell Lines<br>(general) | IC50 (NICD<br>Cleavage) | ~1 nM                    | [11][13]  |
| SW480 (Colon)                        | IC50 (N1ICD<br>Cleavage)      | 0.1 nM                  | [14]                     |           |
| HEL 92.1.7<br>(Erythroleukemia<br>)  | IC50 (N1ICD<br>Cleavage)      | 0.23 nM                 | [14]                     |           |
| U-87-MG<br>(Glioblastoma)            | IC50 (N1ICD<br>Cleavage)      | 0.28 nM                 | [11][14]                 |           |
| K07074 (Murine<br>Liver Tumor)       | EC (Cell Growth)              | 100 nM (effective dose) | [13]                     |           |
| CB-103                               | T-ALL Cell Lines              | EC (Growth Inhibition)  | 10 nM - 25 μM<br>(range) | [15]      |
| MCF-7,<br>HCC1187<br>(Breast Cancer) | EC (Synergy<br>Screen)        | 150 nM - 10 μM          | [10][12]                 |           |

Table 1: Comparative In Vitro Activity of Crenigacestat and CB-103.

#### **In Vivo Models**



In animal models, both drugs have shown the ability to inhibit tumor growth. Crenigacestat demonstrated efficacy in a clear cell renal cell carcinoma (CCRCC) xenograft model, leading to delayed tumor growth and increased survival.[11][13] **CB-103** has shown anti-tumor activity in xenograft models of T-ALL and, notably, in GSI-resistant triple-negative breast cancer (TNBC) models.[6][15] Furthermore, **CB-103** showed synergy when combined with standard-of-care agents like fulvestrant and paclitaxel in breast cancer models.[10][16]

| Compound                                    | Cancer Model                   | Dosing                                       | Key Finding                                       | Reference |
|---------------------------------------------|--------------------------------|----------------------------------------------|---------------------------------------------------|-----------|
| Crenigacestat                               | 769-P CCRCC<br>Xenograft       | 8 mg/kg, p.o.,<br>3x/week                    | Delayed tumor<br>growth,<br>increased<br>survival | [13]      |
| CB-103                                      | T-ALL PDX<br>Model             | Not specified                                | Blocked in vivo tumor growth                      | [6]       |
| GSI-Resistant<br>TNBC Xenograft             | 25 mg/kg,<br>i.p./p.o., 2x/day | Inhibited tumor growth                       | [6]                                               |           |
| Endocrine-<br>Resistant ER+<br>BC Xenograft | Not specified                  | Synergistic tumor reduction with fulvestrant | [10][16]                                          |           |

Table 2: Comparative In Vivo Efficacy of Crenigacestat and CB-103.

#### **Clinical Development and Performance**

Both Crenigacestat and **CB-103** have undergone Phase I clinical evaluation, which has defined their safety profiles and recommended Phase 2 doses (RP2D). Overall, both agents have shown modest single-agent clinical activity, primarily achieving disease stabilization rather than objective responses.



| Parameter            | Crenigacestat (LY3039478)                                                                        | CB-103 (Limantrafin)                                                |
|----------------------|--------------------------------------------------------------------------------------------------|---------------------------------------------------------------------|
| Phase I Trials       | NCT02836600,<br>NCT01695005, and others                                                          | NCT03422679                                                         |
| Tumor Types          | Advanced Solid Tumors, Non-<br>Hodgkin Lymphoma (NHL),<br>CLL, Adenoid Cystic<br>Carcinoma (ACC) | Advanced Solid Tumors (esp. ACC), Hematologic Malignancies          |
| RP2D                 | 50 mg, orally, three times a week (TIW)                                                          | 500 mg, orally, twice daily (5 days on, 2 off) OR 600 mg once daily |
| Best Response        | No confirmed objective responses; Stable Disease (SD)                                            | No objective responses; Stable Disease (SD)                         |
| Disease Control Rate | 73% in ACC expansion cohort                                                                      | 58% in ACC patients                                                 |
| Median PFS           | 5.3 months in ACC expansion cohort                                                               | 2.5 months in ACC cohort                                            |
| Key Efficacy Signal  | Disease stabilization in some patients                                                           | Disease stabilization, particularly in NOTCH-mutant ACC             |
| References           | [5][17][18][19]                                                                                  | [7][20][21][22]                                                     |

Table 3: Summary of Phase I Clinical Trial Data.

Crenigacestat's clinical development has been hampered by its limited activity and on-target toxicities.[5][17] Combination studies with chemotherapy proved to be poorly tolerated.[23] **CB-103** demonstrated a more manageable safety profile, and while single-agent activity was limited, its mechanism suggests potential in GSI-resistant tumors and in combination therapies. [7][21]

## Safety and Tolerability: The GSI vs. Transcriptional Inhibitor Divide



The differing mechanisms of action directly translate to distinct safety profiles, which is a critical point of comparison.

- Crenigacestat: As a GSI, its toxicity profile is predictable and reflects the on-target inhibition of Notch signaling in normal tissues, particularly the gastrointestinal tract where Notch is crucial for cellular homeostasis.[24][25] The most common treatment-related adverse events are diarrhea, nausea, vomiting, fatigue, and decreased appetite.[17][26] These GI toxicities are dose-limiting and have historically been a major challenge for the entire class of GSIs.
   [24]
- **CB-103**: By targeting the downstream transcriptional complex, **CB-103** was designed to avoid the broad enzymatic inhibition of gamma-secretase, which has numerous substrates besides Notch.[9][10] Clinical data confirms that **CB-103** is not associated with the severe GI toxicities seen with GSIs.[10][20][27] Its most common adverse events include nausea, fatigue, and blurred vision, which was reversible.[20][21] Grade 3 or higher events have included elevations in liver function tests.[21]



Click to download full resolution via product page

**Caption:** Mechanism-Toxicity Relationship.



| Adverse Event (All Grades) | Crenigacestat          | CB-103                           |
|----------------------------|------------------------|----------------------------------|
| Diarrhea                   | Very Common (~56%)     | Common (~20%)                    |
| Nausea                     | Very Common (~56%)     | Common (~24%)                    |
| Vomiting                   | Common                 | Less Common                      |
| Fatigue                    | Common (~33%)          | Common (~12-22%)                 |
| Decreased Appetite         | Common                 | Common (~20%)                    |
| Blurred Vision             | Not Reported as Common | Common (~12%), Reversible        |
| Elevated LFTs (GGT/AST)    | Less Common            | DLT observed, G3 events reported |
| References                 | [17][26]               | [20][21]                         |

Table 4: Comparison of Common Treatment-Related Adverse Events.

#### **Experimental Protocols**

Reproducible and standardized methodologies are crucial for evaluating and comparing therapeutic agents. Below are outlines of key experimental protocols.

### Protocol 1: Gamma-Secretase (GS) Activity Assay (for Crenigacestat)

- Objective: To measure the inhibitory effect of a compound on the enzymatic activity of the gamma-secretase complex.
- Principle: A cell-free assay using purified GS enzyme and a recombinant substrate
  corresponding to the Notch receptor transmembrane domain fused to a reporter. Cleavage of
  the substrate by GS releases the reporter, which can be quantified (e.g., by ELISA or
  fluorescence).
- Methodology:



- Isolate microsomal fractions containing the GS complex from a suitable cell line (e.g., HEK293).
- Incubate the microsomal fraction with a fluorogenic-tagged Notch substrate.
- Add serial dilutions of Crenigacestat or vehicle control (DMSO) to the reaction wells.
- Incubate at 37°C for a defined period (e.g., 1-4 hours).
- Terminate the reaction and measure the fluorescent signal generated by the cleaved substrate.
- Calculate IC50 values by plotting the percentage of inhibition against the log concentration of the inhibitor.

#### **Protocol 2: Cell Viability Assay (General)**

- Objective: To determine the effect of inhibitors on the proliferation and viability of cancer cell lines.
- Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP, an indicator of metabolically active cells.
- Methodology:
  - Seed cancer cells (e.g., 769-P for Crenigacestat, HCC1187 for CB-103) in 96-well plates and allow them to adhere overnight.[11]
  - Treat cells with a range of concentrations of CB-103, Crenigacestat, or vehicle control.[11]
  - Incubate for a specified duration (e.g., 72-96 hours).[13]
  - Add CellTiter-Glo® reagent to each well, which induces cell lysis and generates a luminescent signal proportional to the amount of ATP present.
  - Measure luminescence using a plate reader.
  - Normalize data to vehicle-treated controls and calculate IC50 or GI50 values.



#### **Protocol 3: In Vivo Tumor Xenograft Study (General)**

- Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
- Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, mice are treated with the investigational drug, and tumor growth is monitored over time.
- Methodology:
  - Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10<sup>6</sup> cells) into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).[13]
  - Monitor tumor growth using caliper measurements. When tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle, Crenigacestat 8 mg/kg, CB-103 25 mg/kg).
  - Administer treatment according to the specified schedule (e.g., oral gavage, daily or 3x/week).[13]
  - Measure tumor volume and body weight 2-3 times per week.
  - At the end of the study (based on tumor size limits or a pre-defined duration), euthanize mice and excise tumors for downstream analysis (e.g., histology, biomarker analysis).
  - Compare tumor growth inhibition (TGI) and survival outcomes between treatment groups.





Click to download full resolution via product page

Caption: Typical workflow for a xenograft study.



#### **Conclusion: Choosing the Right Tool for the Job**

**CB-103** and Crenigacestat represent two distinct approaches to targeting the oncogenic Notch pathway. The choice between these or similar agents depends critically on the specific therapeutic context.

- Crenigacestat (LY3039478) exemplifies a potent, first-generation approach targeting the
  gamma-secretase enzyme. While it demonstrates clear biochemical and preclinical efficacy,
  its clinical utility is severely constrained by on-target gastrointestinal toxicities, a class-wide
  effect for GSIs.[17][24] Its development highlights the challenge of inhibiting pleiotropic
  enzymes.
- CB-103 (Limantrafin) represents a next-generation strategy, offering a more targeted inhibition of the final step in Notch-mediated transcription.[7] Its key advantage is a significantly improved safety profile, particularly the lack of severe GI toxicity.[10][20] This improved tolerability may open avenues for more effective dosing and, crucially, for combination therapies. Furthermore, its unique mechanism provides a rational strategy to overcome GSI resistance.[9]

For researchers, Crenigacestat may serve as a powerful tool for probing the effects of pan-Notch inhibition in preclinical models where toxicity can be managed. However, from a drug development perspective, the superior safety profile and novel mechanism of action make **CB-103** and other downstream inhibitors a more promising avenue for future clinical investigation, especially in combination with other targeted agents or chemotherapy in biomarker-selected patient populations.[9][16]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]

#### Validation & Comparative





- 3. Notch signaling pathway in cancer: from mechanistic insights to targeted therapies -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. A phase 1 study of crenigacestat (LY3039478), the Notch inhibitor, in Japanese patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Phase I Study of the Pan-Notch Inhibitor CB-103 for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. The Efficacy of CB-103, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. researchgate.net [researchgate.net]
- 19. A phase 1 study of crenigacestat (LY3039478), the Notch inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. A phase 1b study of crenigacestat (LY3039478) in combination with gemcitabine and cisplatin or gemcitabine and carboplatin in patients with advanced or metastatic solid tumors
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity -PubMed [pubmed.ncbi.nlm.nih.gov]



- 25. REVIEW: y-Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State PMC [pmc.ncbi.nlm.nih.gov]
- 26. Notch pathway inhibition with crenigacestat (LY3039478) in a phase I first-in-human clinical trial for patients with relapsed or refractory non-Hodgkin lymphoma and B-cell chronic lymphocytic leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Head-to-Head Comparison: CB-103 vs. Crenigacestat (LY3039478) in Notch Pathway Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273782#head-to-head-comparison-of-cb-103-and-crenigacestat-ly3039478]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com